2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC17855093
Molecular Formula: C7H10F2N4
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10F2N4 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 2-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C7H10F2N4/c1-4-2-3-13-7(10-4)11-6(12-13)5(8)9/h4-5H,2-3H2,1H3,(H,10,11,12) |
| Standard InChI Key | WLTSVCVTIMRSCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN2C(=NC(=N2)C(F)F)N1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s molecular formula is C₇H₁₀F₂N₄, with a molar mass of 188.18 g/mol. Its IUPAC name, 2-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,] triazolo[1,5-a]pyrimidine, reflects the fusion of a triazole ring with a partially saturated pyrimidine moiety. Key structural features include:
The difluoromethyl group enhances metabolic stability and electronegativity, while the methyl group at position 5 influences conformational flexibility.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the difluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and methyl protons (δ ~1.2 ppm in ¹H NMR). Density functional theory (DFT) calculations suggest that the difluoromethyl group stabilizes the triazole ring through electron-withdrawing effects, optimizing interactions with enzyme active sites.
Synthesis and Optimization
Microwave-Assisted Synthesis
The compound is synthesized via a catalyst-free, microwave-assisted reaction between enaminonitriles and benzohydrazides. This method achieves yields of 75–85% within 15–20 minutes, outperforming conventional thermal methods.
Reaction Conditions:
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 120°C
-
Microwave Power: 300 W
Green Chemistry Considerations
The absence of toxic catalysts and reduced energy consumption align with green chemistry principles. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to traditional synthesis routes.
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound inhibits CDKs (IC₅₀ = 0.68 µM) and PDEs (IC₅₀ = 1.2 µM), disrupting cell cycle progression and cyclic nucleotide signaling. Molecular docking simulations show that the difluoromethyl group forms hydrogen bonds with ATP-binding pockets, while the methyl group enhances hydrophobic interactions .
| Enzyme Target | IC₅₀ (µM) | Comparison to Reference Drug |
|---|---|---|
| CDK2 | 0.68 | 1.5× more potent than roscovitine (IC₅₀ = 1.02 µM) |
| PDE4D | 1.2 | Comparable to rolipram (IC₅₀ = 1.1 µM) |
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 0.25–2.0 µg/mL) and Candida albicans (MIC = 1.5 µg/mL). The compound’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is notable, with a MIC of 0.5 µg/mL .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s CDK inhibition profile suggests utility in breast and lung cancers. In MCF-7 breast cancer cells, it induces G₁ phase arrest (70% cell population at 10 µM) and apoptosis via caspase-3 activation.
Neuroinflammatory Disorders
PDE4D inhibition potentiates cAMP signaling, reducing neuroinflammation in microglial models. At 5 µM, it suppresses TNF-α production by 65%, comparable to prednisolone.
Comparative Analysis with Related Compounds
Triazolopyrimidine Derivatives
Compared to non-fluorinated analogs, the difluoromethyl group confers 3–5× higher enzymatic affinity due to enhanced electronegativity and reduced metabolic degradation. For example, the methyl analog (lacking fluorine) shows a CDK2 IC₅₀ of 2.1 µM, underscoring fluorine’s role.
Cross-Class Inhibitors
While pyrazolo[3,4-d]pyrimidines exhibit similar CDK inhibition, they lack the triazole ring’s conformational rigidity, resulting in lower selectivity (SI = 2.1 vs. 4.8 for the title compound) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume